N'-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.21718 This compound is known for its unique structure, which includes a hydrazinecarboximidamide group and a phenoxyethylidene moiety
Vorbereitungsmethoden
The synthesis of N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with 2-phenoxyacetaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide can be compared with other similar compounds, such as:
N’-hydroxy-2-(4-isopropylphenoxy)ethylidenehydrazinecarboximidamide: This compound has a similar structure but with an isopropyl group instead of a phenoxy group, leading to different reactivity and applications.
N’-hydroxy-2-(mesityloxy)ethylidenehydrazinecarboximidamide:
Eigenschaften
Molekularformel |
C9H12N4O2 |
---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
1-hydroxy-2-[(E)-2-phenoxyethylideneamino]guanidine |
InChI |
InChI=1S/C9H12N4O2/c10-9(13-14)12-11-6-7-15-8-4-2-1-3-5-8/h1-6,14H,7H2,(H3,10,12,13)/b11-6+ |
InChI-Schlüssel |
XRSUYGULNSBFMG-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC/C=N/N=C(/N)\NO |
Kanonische SMILES |
C1=CC=C(C=C1)OCC=NN=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.